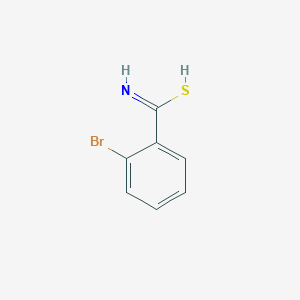
2-bromobenzenecarboximidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzenecarboximidothioic acid is an organic compound that contains a bromine atom, a benzene ring, and a carboximidothioic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzenecarboximidothioic acid typically involves the bromination of benzenecarboximidothioic acid. One common method is the Sandmeyer reaction, where benzenecarboximidothioic acid is treated with bromine in the presence of a catalyst, such as copper(I) bromide, under controlled conditions . The reaction proceeds via the formation of a diazonium salt intermediate, which then undergoes substitution to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methodologies as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzenecarboximidothioic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboximidothioic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzenecarboximidothioic acids with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
2-Bromobenzenecarboximidothioic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-bromobenzenecarboximidothioic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the carboximidothioic acid group, which can participate in various chemical reactions. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzenecarboximidothioic Acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodobenzenecarboximidothioic Acid: Similar structure but with an iodine atom instead of bromine.
Benzenecarboximidothioic Acid: Lacks the halogen substituent.
Uniqueness
2-Bromobenzenecarboximidothioic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in unique substitution and coupling reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry .
Propiedades
IUPAC Name |
2-bromobenzenecarboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQWSAFBXLYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)S)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=N)S)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
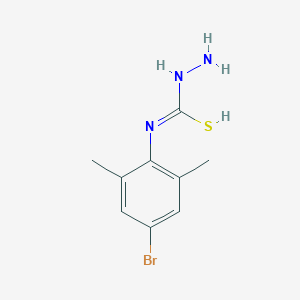
![6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7723625.png)

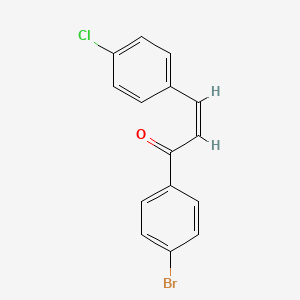
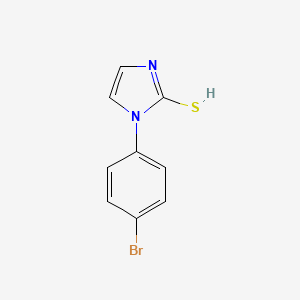
![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate](/img/structure/B7723658.png)
![3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723661.png)
![6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)
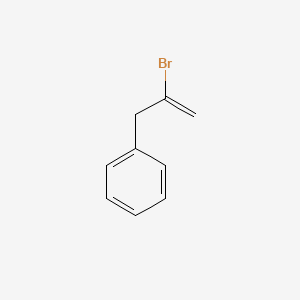
![6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7723679.png)
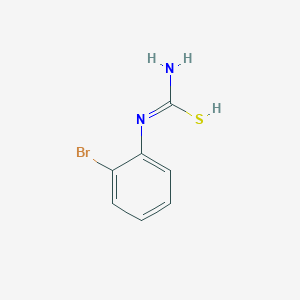
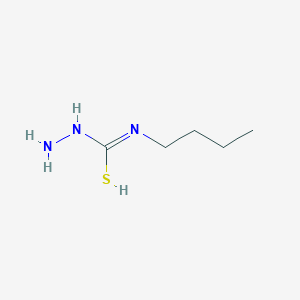
![3-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723718.png)
![4-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723719.png)
